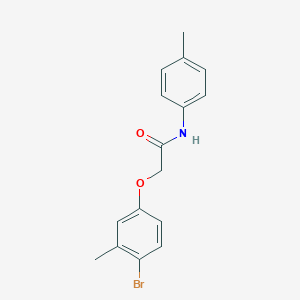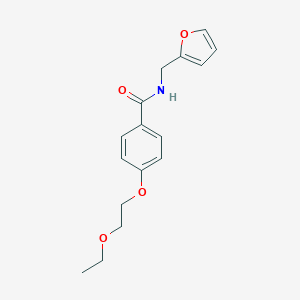
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide, also known as BML-210, is a chemical compound that has been studied for its potential therapeutic applications. It is a member of the class of compounds known as phenoxyacetamides, which have been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. In
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of inflammatory mediators such as prostaglandins. 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been shown to selectively inhibit COX-2, which is upregulated in response to inflammation and is involved in the production of prostaglandins that contribute to pain and inflammation.
Biochemical and Physiological Effects
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been shown to reduce fever in animal models of pyrexia.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide in lab experiments is its selectivity for COX-2 inhibition, which reduces the risk of unwanted side effects associated with non-selective COX inhibitors. However, one limitation is that 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has not been extensively studied in humans, so its safety and efficacy in human subjects is not well established.
Future Directions
There are several potential future directions for research on 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide. One area of interest is the development of 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide analogs with improved potency and selectivity for COX-2 inhibition. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide in human subjects. Finally, 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide may have potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease, which are associated with inflammation and oxidative stress.
Synthesis Methods
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide involves the reaction of 4-bromo-3-methylphenol with 4-methylphenylacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization. This method has been optimized to produce high yields of pure 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide.
Scientific Research Applications
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and pain. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. Additionally, 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
Product Name |
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide |
|---|---|
Molecular Formula |
C16H16BrNO2 |
Molecular Weight |
334.21 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNO2/c1-11-3-5-13(6-4-11)18-16(19)10-20-14-7-8-15(17)12(2)9-14/h3-9H,10H2,1-2H3,(H,18,19) |
InChI Key |
XHYGMNLDHYAZRM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Br)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269363.png)
![4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269364.png)
![N-[2-(2-phenoxyethoxy)phenyl]-2-furamide](/img/structure/B269368.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269371.png)
![4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269372.png)
![2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269374.png)
![N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B269375.png)

![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269378.png)

![4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269382.png)


![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)